3α-paricalcitol
Description
Properties
CAS No. |
216161-87-4 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.64 |
Origin of Product |
United States |
Historical Development of Synthetic 19 nor Vitamin D Analogs
The journey to develop synthetic vitamin D analogs began with the identification of the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). nih.govmusculoskeletalkey.com While calcitriol (B1668218) is a potent regulator of various physiological processes, its therapeutic use is often limited by its strong calcemic effects. musculoskeletalkey.com This limitation spurred the quest for analogs that could separate the desirable therapeutic effects, such as cell differentiation and antiproliferative activity, from the calcemic actions. musculoskeletalkey.com
A significant breakthrough in this area was the synthesis of 19-nor-vitamin D analogs, which are characterized by the removal of the C19-methylene group from the A-ring of the vitamin D molecule. iiarjournals.orgfda.gov The first report of a 19-nor A-ring analog, 1α,25-dihydroxy-19-norvitamin D3, emerged in 1990. iiarjournals.org This initial discovery revealed a compound with a selective activity profile, demonstrating high potency in inducing cell differentiation while exhibiting minimal to no effect on bone calcification. iiarjournals.org This pioneering work laid the foundation for the development of a new class of vitamin D analogs with enhanced therapeutic potential.
Further modifications to the 19-nor A-ring, including the deletion of hydroxyl groups and the introduction of functional groups at the C2 position, were explored to refine the biological activity of these compounds. iiarjournals.org These structural changes aimed to modulate the binding affinity of the analogs to the Vitamin D Receptor (VDR) and influence their metabolic stability. acs.org Paricalcitol (B1678470), a synthetically manufactured analog of calcitriol, emerged from this line of research with modifications to both the A-ring (19-nor) and the side chain. fda.govndmctsgh.edu.tw
The Significance of Selective Vitamin D Receptor Modulation in Biological Research
The biological actions of vitamin D and its analogs are mediated through their binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. nih.govbiomolther.org Upon activation by a ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR). oncotarget.com This complex then binds to specific DNA sequences known as vitamin D responsive elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. biomolther.orgoncotarget.com
VDR-mediated gene regulation is integral to a wide array of physiological functions, including calcium and phosphate (B84403) homeostasis, bone mineralization, cell growth and differentiation, and immune system modulation. oncotarget.comaccord-healthcare.asiamdpi.com The ability to selectively modulate VDR activity is of paramount importance in biological research and therapeutic development. A selective VDR modulator (sVDRM) is a compound that can differentially regulate VDR target genes in a tissue-specific or gene-specific manner.
The development of sVDRMs holds the promise of harnessing the therapeutic benefits of VDR activation while minimizing undesirable side effects. nih.gov For instance, in the context of cancer research, the goal is to identify analogs with potent antiproliferative and pro-differentiating effects on cancer cells without causing hypercalcemia. acs.orgoup.com The structural diversity of synthetic vitamin D analogs allows for a nuanced interaction with the VDR's ligand-binding pocket, leading to distinct conformational changes in the receptor. nih.gov These conformational changes can, in turn, influence the recruitment of co-regulatory proteins and the subsequent transcriptional response, providing a molecular basis for selective VDR modulation. mdpi.com
Positioning of 3α Paricalcitol Within Advanced Vitamin D Analog Chemistry and Its Research Significance
Paricalcitol (B1678470), chemically designated as 19-nor-1α,3β,25-trihydroxy-9,10-secoergosta-5(Z),7(E),22(E)-triene, is a synthetic, biologically active vitamin D2 analog. fda.govrxabbvie.com It is distinguished by modifications to both the A-ring (19-nor) and the side chain. fda.govndmctsgh.edu.tw Preclinical and in vitro studies have consistently shown that the biological effects of paricalcitol are mediated through its binding to the VDR, leading to the selective activation of vitamin D responsive pathways. fda.govaccord-healthcare.asiarxabbvie.com
The research significance of paricalcitol lies in its demonstrated ability to selectively modulate VDR activity. It effectively reduces parathyroid hormone (PTH) levels by inhibiting PTH synthesis and secretion, a key therapeutic target in secondary hyperparathyroidism associated with chronic kidney disease. fda.govaccord-healthcare.asia
3α-paricalcitol is recognized as an impurity or a related compound of paricalcitol. Its distinct stereochemistry at the C3 position of the A-ring differentiates it from paricalcitol. While paricalcitol has a 3β-hydroxyl group, this compound possesses a 3α-hydroxyl group. This seemingly minor structural alteration can have a profound impact on the molecule's interaction with the VDR and its subsequent biological activity. The study of such isomers is crucial for understanding the structure-activity relationships of vitamin D analogs and for refining the design of new, more selective VDR modulators.
Overview of Preclinical Research Trajectories for 3α Paricalcitol
Retrosynthetic Analysis and Total Synthesis Approaches for 19-nor-Vitamin D Derivatives
The total synthesis of 19-nor-vitamin D analogs like paricalcitol is typically approached through a convergent strategy. researchgate.netnewdrugapprovals.org This approach is generally considered more efficient and suitable for large-scale production compared to linear syntheses. uniovi.es The core principle involves dissecting the target molecule into two main building blocks: an A-ring synthon and a CD-ring synthon which already contains the side chain. newdrugapprovals.orguniovi.es Historically, the removal of the exocyclic methylene (B1212753) group (C-19) from the A-ring defined this class of compounds. google.com
The primary retrosynthetic disconnection in the synthesis of paricalcitol and its analogs occurs at the C6-C7 bond of the seco-B ring, which breaks the molecule into the A-ring and the CD-hydrindane core. The subsequent formation of the 5(Z),7(E)-diene system is most commonly achieved using olefination reactions. The Horner-Wadsworth-Emmons (also referred to as Wittig-Horner) reaction is a key coupling method, involving the condensation of an A-ring phosphine (B1218219) oxide with a CD-ring ketone (historically known as Grundmann's ketone). newdrugapprovals.orgmdpi.comsymeres.com
Another powerful method for this key coupling is the Julia olefination (or its modified versions like Julia-Kocienski olefination), which couples an A-ring ketone with a CD-ring sulfone. uniovi.esnih.govebi.ac.uk These convergent strategies allow for the independent and optimized synthesis of the two complex fragments before their crucial union. uniovi.esmdpi.com
Key intermediates in these synthetic routes include:
A-Ring Synthons : Typically, these are chiral cyclohexanone (B45756) derivatives or their phosphine oxide precursors. nih.govacs.org For instance, A-ring phosphine oxide is a popular intermediate for the Wittig-Horner reaction. acs.org
CD-Ring/Side Chain Ketones : These are bicyclic ketones of the Windaus-Grundmann type, which incorporate the hydrindane skeleton and the complete side chain. newdrugapprovals.orguniovi.es The CD-ring fragment is often derived from the ozonolysis of vitamin D₂. newdrugapprovals.org
| Key Intermediate Type | Example | Role in Synthesis | Relevant Coupling Reaction |
| A-Ring Synthon | A-ring phosphine oxide | Provides the fully functionalized A-ring | Wittig-Horner Reaction |
| CD-Ring Synthon | Grundmann's ketone derivative | Provides the CD-ring and side chain | Wittig-Horner Reaction |
| A-Ring Synthon | C2 symmetrical A ring ketone | Provides the functionalized A-ring | Julia-Kocienski Olefination |
| CD-Ring Synthon | CD-ring sulfone | Provides the CD-ring and side chain | Julia-Kocienski Olefination |
The construction of the A-ring and CD-ring fragments involves distinct multi-step sequences.
A-Ring Construction: The synthesis of the chiral A-ring synthon often starts from readily available chiral molecules. A widely used starting material is (-)-quinic acid, which possesses the correct stereochemistry for the hydroxyl groups that will become C-1 and C-3 in the final product. mdpi.comnih.gov The conversion of (-)-quinic acid into the required A-ring phosphine oxide precursor is a multi-step process. acs.org An alternative and economical starting material is (-)-shikimic acid, which has been used for kilogram-scale synthesis of the 19-nor A-ring phosphine oxide in a 13-step sequence. acs.orgacs.org
CD-Ring Construction: The CD-ring fragment, which includes the side chain, is frequently prepared by the degradative cleavage of vitamin D₂ or ergosterol. researchgate.net Ozonolysis is a common method to cleave the A-ring from the CD-ring system of vitamin D₂. researchgate.netnewdrugapprovals.org A newer approach involves a one-pot regioselective ozonolysis to cleave both the side-chain double bond and the C-19 methylene group. researchgate.net This provides the C(22)-aldehyde on the CD-ring, which can then be used to construct the final paricalcitol side chain. google.com
Strategic Disconnections and Key Intermediates
Stereoselective Synthesis of the 1α- and 3α-Hydroxyl Configuration
A critical aspect of synthesizing paricalcitol and its analogs is the precise control of the stereochemistry of the hydroxyl groups on the A-ring, particularly at the C-1 and C-3 positions. Paricalcitol itself has a 1α,3β-dihydroxy configuration, while its 3α-epimer is an important synthetic target for studying structure-activity relationships. wikipedia.orgwikidoc.org
Achieving the desired stereochemistry at C-1 and C-3 relies heavily on the choice of starting materials and stereoselective reactions.
Chiral Pool Synthesis : The use of chiral starting materials like (-)-quinic acid is a cornerstone of many syntheses. nih.gov Quinic acid already contains hydroxyl groups with a defined stereochemistry that can be carried through the synthetic sequence to establish the required 1α and 3β configuration of the A-ring. uniovi.es
Hydroboration : For introducing the 1α-hydroxyl group, a regio- and stereoselective hydroboration reaction can be employed. Using a bulky reagent like 9-borabicyclononane (B1260311) (9-BBN) on a 3,5-cyclovitamin D intermediate can exclusively afford the 1α-hydroxy derivative. mdpi.com
Allylic Oxidation : Direct allylic oxidation with reagents like selenium dioxide (SeO₂) can introduce a hydroxyl group at the C-1 position, though it often results in a mixture of products and low yields. pnas.org
Desymmetrization : Biocatalytic desymmetrization of meso-intermediates, such as derivatives of cis,cis-1,3,5-cyclohexanetriol, has been used to create chiral A-ring precursors, allowing for the synthesis of challenging epimers. nih.gov
The synthesis and differentiation of 3α- and 3β-stereoisomers are crucial for understanding their distinct biological activities. The 3-epi (3α) form of vitamin D metabolites generally shows reduced biological activity compared to the natural 3β form. nih.govnih.gov
Synthetically, the different epimers are often prepared through convergent synthesis using specifically designed A-ring synthons. For example, researchers have synthesized both the 3-epi-1α,25-(OH)₂-19-nor-D₃ (a 3α analog) and its 1-epi counterpart starting from cis,cis-1,3,5-cyclohexanetriol. nih.gov By creating an orthogonally protected intermediate, it was possible to unambiguously assign the structures of each diastereoisomer using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The differentiation between the epimers is confirmed by detailed analysis of NMR spectra, particularly coupling constants and through-space correlations observed in COSY and ROESY experiments. acs.org Furthermore, mass spectrometry can show different fragmentation patterns or signal intensities for the 3α and 3β epimers, aiding in their differentiation. researchgate.net
| Stereoisomer | Common Name | Key Structural Feature | Method of Differentiation |
| 3β-OH | Paricalcitol | Natural configuration at C-3 | NMR Spectroscopy, Mass Spectrometry |
| 3α-OH | 3-epi-paricalcitol | Unnatural configuration at C-3 | NMR Spectroscopy, Mass Spectrometry |
Construction of the Side Chain (D₂) and Diene System
The final stages of the synthesis involve the construction of the specific vitamin D₂-type side chain and the formation of the conjugated triene system.
Side Chain Construction: The side chain of paricalcitol features a double bond at C-22 and a hydroxyl group at C-25. wikidoc.org The synthesis of this side chain can start from homochiral building blocks such as methyl (S)-3-hydroxy-2-methylpropionate. uniovi.esmdpi.com The side chain is typically installed onto the CD-ring intermediate before it is coupled with the A-ring. This can be accomplished using reactions like the Wittig reaction or Julia olefination to attach a suitable side chain synthon to a C(22)-aldehyde on the CD-ring. researchgate.netgoogle.com
An in-depth examination of the synthetic strategies for the vitamin D analog, 3α-paricalcitol, reveals a complex landscape of chemical challenges and innovations. This article focuses exclusively on the methodologies employed to construct this intricate molecule and its stereoisomers, with particular attention to the optimization of these pathways for research and development purposes.
1 Application of Olefination Reactions (e.g., Wittig-Horner, Horner-Wadsworth-Emmons)
The construction of the characteristic triene system of paricalcitol and its analogs heavily relies on olefination reactions, particularly the Wittig-type reactions. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a cornerstone in the convergent synthesis of vitamin D analogs. researchgate.netconicet.gov.ar This strategy typically involves the coupling of two key fragments: an A-ring synthon and a CD-ring synthon. newdrugapprovals.orgresearchgate.net
In this approach, the A-ring is chemically elaborated into a phosphine oxide or a phosphonate (B1237965) ester. newdrugapprovals.orgresearchgate.net This activated A-ring fragment is then reacted with a CD-ring fragment that possesses a ketone at the C-8 position (the Windaus-Grundmann type ketone). newdrugapprovals.orgnih.gov The HWE reaction between the phosphonate carbanion (generated by deprotonating the A-ring phosphonate) and the CD-ring ketone forges the C8-C14 bond, creating the full seco-steroid carbon skeleton. conicet.gov.arscielo.br
A significant advantage of the HWE reaction is its high stereoselectivity, predominantly forming the more thermodynamically stable (E)-alkene. researchgate.netwikipedia.org This is crucial for establishing the correct geometry of the conjugated diene system within the final vitamin D structure. conicet.gov.argoogle.com
Beyond the formation of the core triene system, olefination reactions are also employed to construct the side chain. The Wittig reaction and the Julia olefination are two methods used to install the ergostane-type side chain onto a C-22 aldehyde of the CD-ring intermediate. google.comresearchgate.netgoogleapis.com These reactions aim to create the Δ22,23 double bond with the required (E)-configuration. google.com Some synthetic routes have specifically highlighted the use of a Wittig-Horner reaction for side-chain introduction as an alternative to Julia olefination. researchgate.net
| Olefination Approach | Application in Paricalcitol Synthesis | Key Features | References |
| Horner-Wadsworth-Emmons (HWE) | Coupling of A-ring phosphonate with CD-ring ketone to form the triene system. | High (E)-selectivity, robust, good yields for convergent synthesis. | nih.gov, newdrugapprovals.org, researchgate.net, conicet.gov.ar |
| Wittig Reaction | Installation of the side chain onto the CD-ring C-22 aldehyde. | Classic method for olefination; stereoselectivity can be an issue. | google.com, researchgate.net, google.com |
| Julia Olefination | Installation of the side chain onto the CD-ring C-22 aldehyde. | Alternative to the Wittig reaction for side-chain construction. | google.com, nih.gov, researchgate.net |
Methods for Achieving Stereochemical Control at C-1 and C-3
2 Stereochemical Control at C-22 and C-24 of the Ergostane (B1235598) Side Chain
The biological activity of paricalcitol is intimately linked to the precise three-dimensional arrangement of its atoms, particularly within the ergostane side chain. This chain features critical stereocenters, and establishing the correct configuration at C-22 and C-24 is a significant synthetic challenge. The ergostane skeleton is characterized by a specific stereochemistry that influences its interaction with the vitamin D receptor (VDR). nih.govnih.gov
The stereochemistry at C-22 is defined by the geometry of the double bond between C-22 and C-23. For paricalcitol, this must be an (E)-double bond. google.com As discussed, the HWE and related olefination reactions are pivotal in achieving this. The choice of reagents and reaction conditions, such as the base, solvent, and temperature, can influence the E/Z ratio of the resulting alkene, with conditions typically optimized to maximize the desired (E)-isomer. researchgate.netub.edu
Control of the stereocenter at C-24 is achieved through a different strategy. This chiral center is typically incorporated into the side-chain synthon before it is coupled to the CD-ring fragment. The synthesis of these side-chain building blocks from chiral starting materials or through asymmetric synthesis ensures the correct stereochemical configuration is in place prior to the key olefination step.
Pharmacodynamic and Metabolic Research of 3α Paricalcitol in Preclinical Models
Distribution and Tissue Accumulation Studies in Animal Models
Preclinical studies utilizing animal models have been instrumental in characterizing the distribution and tissue accumulation of 3α-paricalcitol. These investigations provide foundational knowledge on how the compound behaves within a biological system following administration.
Organ-Specific Distribution and Retention Profiles
Following intravenous administration in preclinical models, this compound exhibits a rapid distribution phase. fda.gov Concentrations of the compound decrease quickly within the initial hours post-administration. fda.govrxlist.comdrugs.com Animal studies have shown that this compound and its metabolites distribute into various tissues. fda.gov In rats, this compound has been shown to cross the placental barrier, although fetal concentrations were lower than those in the maternal plasma, suggesting a partial barrier to placental transfer. hres.ca
Plasma Protein Binding Characteristics in Preclinical Systems
In preclinical systems, this compound is extensively bound to plasma proteins. fda.govrxlist.comdrugs.comhres.ca The binding is reported to be greater than or equal to 99.8%. fda.govrxlist.comdrugs.com This high degree of protein binding is a critical characteristic, as it influences the compound's distribution, metabolism, and elimination. The unbound fraction, though small, is the pharmacologically active portion. The steady-state volume of distribution in healthy subjects is approximately 23.8 L. fda.govdrugs.comaccord-healthcare.asia In animal models, such as rats and dogs, toxicological findings were generally linked to the compound's effects on calcium levels. hpra.ie
Biotransformation Pathways in Non-Human Biological Systems
The metabolism of this compound is a complex process involving multiple enzymatic pathways in various tissues. In vivo and in vitro preclinical studies have been crucial in identifying the resulting metabolites and the enzymes responsible for their formation.
Elucidation of Metabolite Structures and Formation Pathways (e.g., 24(R)-hydroxylation, dihydroxylation, glucuronidation)
After administration, this compound is extensively metabolized. fda.govdrugs.compfizer.com Very little of the parent drug is eliminated unchanged. fda.govdrugs.compfizer.com Several metabolites have been identified in both urine and feces. fda.govdrugs.compfizer.comnih.gov
Key metabolic pathways include:
24(R)-hydroxylation: This is a primary hydroxylation reaction that occurs on the side chain of the molecule. accord-healthcare.asianih.govglobalrph.com The resulting metabolite, 24(R)-hydroxy paricalcitol (B1678470), has been detected in plasma, though at low levels. fda.govdrugs.comaccord-healthcare.asiahpra.iepfizer.comglobalrph.comnih.govamazonaws.com This metabolite is less active than the parent compound in suppressing parathyroid hormone (PTH) in rat models. fda.govdrugs.comhpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.com
Dihydroxylation: Further hydroxylation can occur, leading to the formation of 24,26- and 24,28-dihydroxylated metabolites. drugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.gov
Glucuronidation: Direct conjugation with glucuronic acid is another identified metabolic pathway. drugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.gov
While several metabolites are formed, the majority of the systemic exposure comes from the parent drug, this compound. fda.govdrugs.compfizer.com
Identification of Contributing Hepatic and Non-Hepatic Enzymes (e.g., mitochondrial CYP24, CYP3A4, UGT1A4)
In vitro studies suggest that the metabolism of this compound is carried out by a variety of enzymes located in both the liver and other tissues. fda.govdrugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.gov
Identified enzymes include:
Mitochondrial CYP24A1: This enzyme, also known as vitamin D 24-hydroxylase, plays a key role in the catabolism of vitamin D compounds and is involved in the 24(R)-hydroxylation of this compound. fda.govdrugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.govnih.govplos.org
CYP3A4: This is a major enzyme in drug metabolism, and it contributes to the biotransformation of this compound. fda.govdrugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.gov
UGT1A4: This enzyme is responsible for the glucuronidation of this compound. drugs.comaccord-healthcare.asiahpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.comfda.gov
In vitro studies have shown that this compound is not a significant inhibitor of several other cytochrome P450 enzymes at clinically relevant concentrations. fda.govaccord-healthcare.asiafda.gov
Comparative Metabolic Profiles in Different Preclinical Species
Reproductive toxicity studies have been conducted in rats and rabbits. rxlist.comhres.canih.gov In rats, a dose-dependent increase in the incidence of benign adrenal pheochromocytoma was observed in a long-term carcinogenicity study. rxlist.com This effect may be related to the compound's influence on calcium homeostasis. rxlist.com A study in mice also noted an increased incidence of uterine leiomyoma and leiomyosarcoma at higher doses. hres.ca The 24(R)-hydroxy metabolite of paricalcitol has been shown to be less active in a rat model of PTH suppression compared to the parent drug. fda.govdrugs.comhpra.iepfizer.comnih.govglobalrph.comnih.govamazonaws.com
Elimination Routes and Kinetic Characteristics in Preclinical Models
The elimination and kinetic properties of paricalcitol, a synthetic vitamin D analog, have been characterized in various preclinical models. These studies are crucial for understanding the metabolic fate of the compound. Research in species such as rats and dogs has established that the primary route of excretion is through the hepatobiliary system.
Assessment of Hepatobiliary Excretion Mechanisms
Preclinical research has consistently identified hepatobiliary excretion as the principal pathway for the elimination of paricalcitol. drugbank.comaccord-healthcare.asiadrugs.com Studies involving bile duct cannulated rats and dogs have directly confirmed that the majority of the compound is cleared via biliary and subsequent fecal excretion. fda.gov
Following administration, paricalcitol undergoes extensive metabolism. In vitro data indicate that metabolism is mediated by several hepatic enzymes, including CYP3A4 and UGT1A4. hpra.iepfizer.comfda.gov This metabolic process facilitates the excretion of the compound. After an intravenous administration of radiolabeled paricalcitol, a significant portion of the radioactivity is recovered in the feces. pfizer.comfda.gov While the parent drug is extensively metabolized, only about 2% of the administered dose is eliminated unchanged in the feces. pfizer.comfda.govfda.gov
Two excretory metabolites, designated M7 (found only in feces) and M8 (found in renal and hepatobiliary excretions), have been identified in vitro, although their full characterization in vivo has been limited. fda.gov
| Preclinical Model | Key Finding | Citation |
|---|---|---|
| Rats (Bile Duct Cannulated) | Confirmed that excretion is primarily biliary/fecal. | fda.gov |
| Dogs (Bile Duct Cannulated) | Confirmed that excretion is primarily biliary/fecal. | fda.gov |
| In Vitro (Hepatic Enzymes) | Metabolism is mediated by multiple enzymes, including CYP3A4 and UGT1A4. | hpra.iepfizer.comfda.gov |
| General Preclinical Data | Approximately 63-74% of a radioactive dose is recovered in the feces. | accord-healthcare.asiapfizer.comfda.govhres.ca |
Characterization of Renal Elimination Pathways
In contrast to the primary role of the liver, renal elimination represents a minor pathway for the clearance of paricalcitol. fda.gov Studies have shown that only a small fraction of the administered dose is excreted through the kidneys.
Specifically, following the administration of a radiolabeled dose, approximately 16% to 19% of the radioactivity is recovered in the urine. accord-healthcare.asiapfizer.comfda.govhres.ca Importantly, no unchanged parent drug is detected in the urine, indicating that only metabolites of paricalcitol are cleared by the renal system. pfizer.comfda.govfda.gov Several of these metabolites have been detected in urine samples from preclinical studies. pfizer.comfda.gov
| Parameter | Finding | Citation |
|---|---|---|
| Percentage of Dose in Urine | 16-19% of a radioactive dose is recovered in the urine. | accord-healthcare.asiapfizer.comfda.govhres.ca |
| Parent Drug in Urine | No unchanged paricalcitol is found in the urine. | pfizer.comfda.govfda.gov |
| Metabolites in Urine | Various metabolites of paricalcitol are present in the urine. | pfizer.comfda.gov |
Pharmacokinetic Modeling in Non-Human Systems
Pharmacokinetic studies in non-human systems, such as rats and dogs, have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) profile of paricalcitol.
In a study using 5/6 nephrectomized rats, a model for renal insufficiency, paricalcitol demonstrated advantages over calcitriol (B1668218). hres.ca Another study in rats detailed the tissue distribution of radiolabeled paricalcitol, showing that concentrations reached a maximum at one hour post-dose, with the liver and kidneys among the organs with the highest levels. fda.gov
A metabolite identified as 24(R)-hydroxy paricalcitol, which is also found in human plasma, has been shown to be less pharmacologically active than the parent compound in an in vivo rat model of parathyroid hormone (PTH) suppression. hpra.iepfizer.comfda.govfda.govhres.ca Furthermore, studies in rats have demonstrated that paricalcitol is distributed into milk. fda.govhres.ca
In dogs with chronic kidney disease, a randomized, controlled cross-over clinical trial was conducted to evaluate the effects of paricalcitol over a 12-week period. afhu.orgnews.cn This type of study design is essential for understanding the pharmacodynamic and long-term effects of the compound in a relevant disease model.
| Preclinical Model | Pharmacokinetic Parameter/Finding | Details | Citation |
|---|---|---|---|
| Rats | Tissue Distribution (Tmax) | Radioactivity reached a maximum at 1 hour post-dose. Highest levels were found in the pituitary, thyroid, whole blood, heart, pancreas, salivary gland, bone marrow, subcutaneous fat, bladder, liver, and kidneys. | fda.gov |
| Rats | Metabolite Activity | The 24(R)-hydroxy paricalcitol metabolite is less active than paricalcitol in suppressing PTH. | hpra.iepfizer.comfda.govfda.govhres.ca |
| Rats | Excretion into Milk | Paricalcitol has been shown to be present in the milk of nursing rats. | fda.govhres.ca |
| Dogs (with CKD) | Study Design | A randomized, controlled cross-over clinical trial was used to assess effects over 12-week periods. | afhu.orgnews.cn |
Preclinical Efficacy and Mechanistic Investigations of 3α Paricalcitol in Disease Models
Nephroprotective Mechanisms in Animal Models of Kidney Disease
The synthetic vitamin D analog, 3α-paricalcitol (paricalcitol), demonstrates significant nephroprotective properties in various preclinical models of kidney disease. nih.govnih.govnih.gov Its efficacy stems from a multi-faceted mechanism of action that includes potent anti-inflammatory, anti-fibrotic, and cell-protective effects. nih.govnih.gov
Anti-inflammatory Effects in Renal Injury Models (e.g., LPS-induced, Adriamycin-induced, cyclosporine-induced)
Paricalcitol (B1678470) consistently exhibits robust anti-inflammatory activity across different models of renal injury. In lipopolysaccharide (LPS)-induced acute kidney injury, a model for sepsis-induced renal damage, pretreatment with paricalcitol significantly attenuates the renal expression of proinflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1. physiology.org The mechanism involves the upregulation of the prostaglandin (B15479496) E2 (PGE2) receptor EP4, which plays a critical role in mediating these anti-inflammatory and anti-apoptotic effects. nih.govsemanticscholar.org Paricalcitol's protective action in this model is also linked to the inhibition of tubular cell apoptosis and the suppression of the TLR4-NF-κB signaling pathway. physiology.orgnih.gov
In the adriamycin (ADR)-induced nephropathy model, which mimics chronic kidney disease (CKD), paricalcitol prevents macrophage infiltration in the glomeruli and renal interstitium. nih.govnih.govjpatholtm.org It suppresses the secretion of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.govnih.govjpatholtm.org Mechanistically, paricalcitol attenuates the activation of the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways. nih.govnih.gov It also modulates macrophage polarization by increasing the expression of the anti-inflammatory M2 macrophage marker arginase I, while decreasing the pro-inflammatory M1 marker arginase II. nih.govjpatholtm.org
Similarly, in cyclosporine A (CsA)-induced nephropathy, a model for drug-induced kidney toxicity, paricalcitol reduces inflammatory cell infiltration and the expression of inflammatory cytokines. nih.govnih.gov This effect is partly achieved by inhibiting the activation of nuclear factor-kappaB (NF-κB) and blunting the increase in phosphorylated extracellular signal-regulated and c-Jun N-terminal kinases. nih.gov Paricalcitol's anti-inflammatory actions may also involve the regulation of TNF receptor-associated factor 3 (TRAF3), which inhibits the non-classical NF-κB signaling pathway. researchgate.netamegroups.org
| Renal Injury Model | Key Anti-inflammatory Mechanism | Observed Effects | Reference |
|---|---|---|---|
| LPS-induced | Suppression of TLR4-NF-κB signaling; Upregulation of PGE2-EP4 pathway | Reduced renal TNF-α, IL-1β, IL-6, MCP-1 | physiology.orgnih.govnih.gov |
| Adriamycin-induced | Inhibition of MAPK and NF-κB pathways; Modulation of macrophage polarization | Decreased macrophage infiltration; Reduced TNF-α and IL-1β secretion | nih.govnih.govjpatholtm.org |
| Cyclosporine-induced | Inhibition of NF-κB, Smad, and MAPK signaling | Reduced monocyte/macrophage infiltration and inflammatory cytokine expression | nih.govnih.gov |
Attenuation of Fibrotic Processes and Modulation of Renal Cell Proliferation
A hallmark of chronic kidney disease is renal fibrosis, and paricalcitol has demonstrated significant anti-fibrotic effects in preclinical models. nih.govnih.gov In obstructive nephropathy, paricalcitol attenuates renal interstitial fibrosis, as shown by reduced interstitial volume and decreased collagen deposition. nih.govplos.orgsemanticscholar.org It represses the mRNA expression of key fibrotic markers such as fibronectin and type I and type III collagens. nih.gov A critical mechanism is the inhibition of the epithelial-to-mesenchymal transition (EMT), a process where tubular epithelial cells transform into myofibroblasts. nih.govarchivesofrheumatology.org Paricalcitol preserves the epithelial marker E-cadherin and reduces the expression of the mesenchymal marker α-smooth muscle actin (α-SMA). nih.gov This is achieved by suppressing the induction of Snail, a key transcriptional repressor of E-cadherin, and inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. nih.govnih.govmdpi.com
Paricalcitol also modulates renal cell proliferation, which can be uncontrolled in response to inflammatory stimuli. nih.govnih.gov In the adriamycin-induced nephropathy model, paricalcitol treatment leads to reduced cell proliferation, as indicated by decreased expression of proliferating cell nuclear antigen (PCNA). nih.govnih.gov This anti-proliferative effect is associated with the attenuation of MAPK pathways. nih.govnih.gov Furthermore, studies have shown that paricalcitol can inhibit the proliferation of renal cell carcinoma (RCC) cells in vitro. frontiersin.org
| Model | Key Anti-Fibrotic/Anti-Proliferative Finding | Mechanism | Reference |
|---|---|---|---|
| Obstructive Nephropathy | Reduced collagen deposition and fibronectin expression | Inhibition of TGF-β1/Smad signaling; Suppression of Snail-mediated EMT | nih.govnih.gov |
| Adriamycin-induced Nephropathy | Reduced renal cell proliferation (PCNA expression) | Attenuation of MAPK signaling pathways | nih.govnih.gov |
| Cyclosporine-induced Nephropathy | Attenuated collagen deposition and fibrosis | Suppression of TGF-β1-induced EMT and pro-fibrotic factors | nih.gov |
Impact on Glomerular and Tubular Pathophysiology in Chronic Kidney Disease Models
Paricalcitol exerts protective effects on both the glomerular and tubular compartments of the kidney in CKD models. In models of diabetic nephropathy and adriamycin-induced nephropathy, paricalcitol improves glomerular health by reducing proteinuria. mdpi.complos.orgresearchgate.netmdpi.com This is associated with the protection of podocytes, the specialized cells of the glomerular filtration barrier. mdpi.com Paricalcitol has been shown to inhibit the Wnt/β-catenin signaling pathway, which is activated in adriamycin-induced nephropathy and contributes to podocyte injury. archivesofrheumatology.orgresearchgate.net
The compound also protects renal endothelial cells and preserves the microvasculature. mdpi.com In the ADR model, paricalcitol helps maintain the structure and function of glomerular and peritubular endothelial cells by regulating nitric oxide (NO) production and modulating the Angiopoietin/Tie-2 and VEGF/VEGFR2 signaling pathways. mdpi.com Histological analyses in various models confirm that paricalcitol treatment improves glomerular and tubular structure, reducing lesions such as glomerulosclerosis, tubular necrosis, and interstitial hemorrhage. jpatholtm.orgmdpi.complos.org It also attenuates tubular cell apoptosis, a key feature of many forms of kidney injury. nih.govphysiology.org
Cardioprotective Actions in Cardiovascular Disease Models
Beyond its renal benefits, paricalcitol demonstrates significant cardioprotective effects in preclinical models of cardiovascular disease, primarily through its anti-inflammatory and anti-remodeling actions.
Anti-inflammatory Effects in Myocardial Inflammation Models
In a mouse model of lipopolysaccharide (LPS)-induced myocardial inflammation, which mimics the cardiac effects of endotoxemia, paricalcitol shows potent anti-inflammatory properties. nih.govnih.gov Pre-treatment with paricalcitol suppresses the LPS-induced increase in the myocardial expression of adhesion molecules, including intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1). nih.govnih.gov It also significantly reduces myocardial levels of the pro-inflammatory cytokine TNF-α. nih.govnih.gov The underlying mechanism for these effects involves the inhibition of the NF-κB signaling pathway in the myocardium. nih.govnih.gov By suppressing the expression of these inflammatory mediators, paricalcitol may protect against vascular inflammation and alleviate endotoxemia-induced microvascular leakage in the heart. nih.govnih.gov
Effects on Cardiac Remodeling and Dysfunction in Heart Failure Models
Paricalcitol has been shown to block the pathological progression of heart failure by mitigating adverse cardiac remodeling. nih.govnih.govresearchgate.net In a murine model of established heart failure induced by transverse aortic constriction (TAC), paricalcitol treatment prevents the progression of ventricular dilation and hypertrophy and halts the decline in ejection fraction. nih.govnih.gov These beneficial structural and functional effects are linked to several cellular mechanisms. Paricalcitol attenuates intracellular Ca2+ mishandling, improves the amplitude of calcium transients, and prevents the reduction of K+ current density, which may reduce the risk of arrhythmias. nih.govnih.govcsic.es
The anti-hypertrophic effects of paricalcitol are related to the inhibition of the calcineurin/NFAT signaling pathway. nih.govcsic.esnih.gov Furthermore, paricalcitol exerts anti-fibrotic effects in the heart, reducing both interstitial and perivascular fibrosis by preventing the expression of profibrotic genes. nih.govcsic.es In a rat model of metabolic syndrome-associated heart failure, paricalcitol reduced cardiac wall thickness, increased ejection fraction, and was found to enhance mitochondrial fusion. mq.edu.au
| Heart Failure Model | Key Cardioprotective Finding | Mechanism | Reference |
|---|---|---|---|
| Transverse Aortic Constriction (TAC) | Prevented progression of ventricular dilation and hypertrophy; Halted decline in ejection fraction | Attenuation of Ca2+ mishandling; Inhibition of calcineurin/NFAT pathway; Anti-fibrotic effects | nih.govnih.govcsic.es |
| Metabolic Syndrome-Associated HF | Reduced cardiac wall thickness; Increased ejection fraction | Enhanced mitochondrial fusion; Attenuated cardiac hypertrophy | mq.edu.au |
| LPS-induced Myocardial Inflammation | Suppressed myocardial ICAM-1, VCAM-1, and TNF-α expression | Inhibition of the NF-κB signaling pathway | nih.govnih.gov |
Influence on Endothelial Function and Mechanisms of Vascular Calcification Prevention
This compound, a vitamin D receptor activator, has demonstrated protective effects on the vascular endothelium and plays a role in mitigating vascular calcification, a significant concern in various pathologies, including chronic kidney disease (CKD). researchgate.netmdpi.com In experimental models of uremia, paricalcitol has been shown to ameliorate endothelial dysfunction. researchgate.net Studies using uremic rats revealed that paricalcitol treatment can restore endothelial cell-cell contacts and reduce vascular permeability. researchgate.net This was observed through the normalization of Evans Blue dye penetrance in the thoracic aorta of treated CKD animals, indicating a restoration of endothelial barrier integrity. researchgate.net
The mechanisms underlying the prevention of vascular calcification are multifaceted. While the active form of vitamin D, calcitriol (B1668218), can sometimes exacerbate vascular calcification, particularly at supraphysiological doses, analogues like paricalcitol appear to have a more favorable profile. mdpi.complos.org Research in animal models suggests that paricalcitol can prevent vascular calcification compared to calcitriol. nih.gov However, the relationship is complex, as studies in apolipoprotein E knockout mice have shown that both vitamin D deficiency and high doses of paricalcitol can increase the density of atherosclerotic calcification. plos.org This suggests the existence of an optimal therapeutic range for vitamin D receptor activation to prevent calcification. plos.org
Paricalcitol's protective effects may also be linked to its influence on inflammatory and regulatory proteins. In patients with chronic kidney disease, treatment with paricalcitol has been associated with an increase in fetuin-A, a systemic inhibitor of calcification. revistanefrologia.com Furthermore, it has been shown to increase the expression of Bone Morphogenic Protein-7 (BMP-7), which has anti-fibrotic properties, and decrease Transforming Growth Factor-β (TGF-β), a pro-fibrotic cytokine. revistanefrologia.com By modulating these pathways, paricalcitol helps maintain a less permissive environment for the osteogenic differentiation of vascular smooth muscle cells, a key event in vascular calcification.
Antineoplastic and Cell Differentiation Properties in Cancer Models
This compound has exhibited significant antineoplastic properties across a range of preclinical cancer models. aacrjournals.orgaacrjournals.org Its mechanisms of action involve inhibiting the uncontrolled growth of cancer cells and promoting programmed cell death and differentiation. nih.govnih.gov These effects have been observed in various human cancer cell lines and in vivo tumor models, highlighting its potential as a therapeutic agent. aacrjournals.orgresearchgate.net
In vitro studies have consistently shown that this compound can inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is often mediated by inducing cell cycle arrest and apoptosis. For instance, in myeloid leukemia cell lines such as HL-60, NB-4, and THP-1, paricalcitol inhibited proliferation with an effective dose for 50% inhibition (ED50) in the range of 2.4-5.8 x 10⁻⁹ M. nih.gov In NCI-H929 myeloma cells, the ED50 was even lower at 2.0 x 10⁻¹⁰ M, with the mechanism involving both cell cycle arrest and apoptosis. nih.gov
The compound has also demonstrated efficacy against solid tumors. In colon cancer cell lines HT-29 and SW837, paricalcitol inhibited proliferation with ED50 values of 1.7 x 10⁻⁸ M and 3.2 x 10⁻⁸ M, respectively. nih.gov For human uterine fibroid cells (HuLM), paricalcitol treatment effectively reduced proliferation. nih.gov In pancreatic cancer cell lines, the anti-proliferative activity was correlated with the upregulation of cell cycle inhibitors p21(Waf1/CIP1) and p27(Kip1). researchgate.net The induction of apoptosis is another key mechanism. In uterine fibroid tumor models, paricalcitol treatment led to a significant increase in the apoptosis marker caspase 3. nih.gov
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ED₅₀ (M) | Observed Effects | Reference |
|---|---|---|---|---|
| HL-60 | Myeloid Leukemia | 2.4-5.8 x 10⁻⁹ | Cell cycle arrest, Differentiation | nih.gov |
| NB-4 | Myeloid Leukemia | 2.4-5.8 x 10⁻⁹ | Cell cycle arrest, Differentiation | nih.gov |
| THP-1 | Myeloid Leukemia | 2.4-5.8 x 10⁻⁹ | Cell cycle arrest, Differentiation | nih.gov |
| NCI-H929 | Myeloma | 2.0 x 10⁻¹⁰ | Cell cycle arrest, Apoptosis | nih.gov |
| HT-29 | Colon Cancer | 1.7 x 10⁻⁸ | Proliferation Inhibition | nih.gov |
| SW837 | Colon Cancer | 3.2 x 10⁻⁸ | Proliferation Inhibition | nih.gov |
| AsPC-1 | Pancreatic Cancer | Not specified | Upregulation of p21 and p27 | researchgate.net |
| HuLM | Uterine Fibroids | Not specified | Reduced Proliferation | nih.gov |
The antitumor effects of this compound observed in cell lines have been translated into in vivo animal models, primarily using xenografts, where human tumor cells are implanted into immunocompromised mice. crownbio.comreactionbiology.com In a xenograft model using HT-29 colon cancer cells, nude mice treated with paricalcitol had significantly smaller and lighter tumors compared to the vehicle-treated control group. nih.gov
Similarly, in a murine model of uterine fibroids, paricalcitol treatment effectively reduced fibroid tumor lesions. nih.gov This was associated with a 66% reduction in the cell proliferation marker Ki67 and a 123.6% increase in caspase activity, indicating reduced growth and increased apoptosis in the tumor tissue. nih.gov For pancreatic cancer, paricalcitol inhibited the growth of AsPC-1 tumor xenografts in nude mice, an effect accompanied by the in vivo upregulation of p21 and p27 proteins within the tumors. researchgate.net These studies in xenograft and other animal models demonstrate that paricalcitol can suppress tumor progression in a more complex biological environment. crownbio.comaltogenlabs.comdtic.mil
Table 2: Effect of this compound on Tumor Growth in Animal Models
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Colon Cancer (HT-29) | Nude Mouse Xenograft | Smaller tumor volume and weight in treated mice. | nih.gov |
| Uterine Fibroids | Nude Mouse Xenograft | Reduced fibroid lesions; 66% reduction in cell proliferation. | nih.gov |
| Pancreatic Cancer (AsPC-1) | Nude Mouse Xenograft | Inhibited tumor growth; Upregulation of p21 and p27. | researchgate.net |
The anticancer activity of this compound is mediated through the vitamin D receptor (VDR) and involves distinct mechanisms in different cancer types. aacrjournals.orgaacrjournals.orgnih.govresearchgate.net
Prostate Cancer: Paricalcitol has shown suppressive effects in models of androgen-dependent prostate cancer. aacrjournals.orgresearchgate.net Its antiproliferative effects have been studied in phase I/II clinical trials for advanced prostate cancer, building on preclinical evidence of its activity. aacrjournals.orgresearchgate.net
Uterine Fibroids: Uterine fibroids are benign tumors of the myometrium. nih.govresearchgate.net In an in vivo mouse model, paricalcitol not only inhibited tumor formation but also induced apoptosis, as evidenced by increased caspase 3 staining. nih.gov It also significantly reduced cell proliferation, demonstrating a potent anti-fibrotic and growth-inhibitory effect on these hormone-responsive tumors. nih.gov
Gastric Cancer: Preclinical studies have indicated that paricalcitol has suppressive effects on gastric cancer cells and can inhibit peritoneal metastasis in corresponding models. aacrjournals.orgaacrjournals.orgresearchgate.net
Leukemic Cancer: In myeloid leukemia cell lines (HL-60, NB-4, THP-1), paricalcitol's primary mechanism is the induction of cell cycle arrest and differentiation. nih.gov It was shown to induce committed myeloid hematopoietic stem cells from wild-type mice to differentiate into macrophages, an effect that was absent in VDR knockout mice, confirming the receptor's critical role. nih.gov For myeloma cells, the pathway leans more towards inducing apoptosis. nih.gov
Effects on Tumor Growth and Metastasis in Xenograft and Syngeneic Animal Models
Immunomodulatory and Anti-Inflammatory Effects in Immune Models
Beyond its role in mineral metabolism and cancer, this compound exerts potent immunomodulatory and anti-inflammatory effects. revistanefrologia.comnih.gov It influences the behavior of immune cells and the production of signaling molecules known as cytokines and chemokines, thereby regulating inflammatory processes. nih.govresearchgate.net
This compound has been shown to modulate the expression of key pro-inflammatory and anti-inflammatory cytokines. revistanefrologia.comnih.gov In studies involving patients with chronic kidney disease, paricalcitol treatment led to a significant decrease in the serum levels of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). revistanefrologia.com TNF-α is a central mediator of inflammation, while IL-6 is involved in the acute-phase response. lidsen.com
Conversely, paricalcitol treatment significantly increased the levels of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine that plays a crucial role in suppressing inflammatory responses. revistanefrologia.compneumon.org In vitro studies using peripheral blood mononuclear cells (PBMCs) from uremic patients confirmed these findings, showing that paricalcitol supplementation caused a significant reduction in the production of IL-6 and TNF-α. nih.gov While C-reactive protein (CRP) levels showed a downward trend, the change was not always statistically significant in the studied period. revistanefrologia.com The regulation of these cytokines demonstrates paricalcitol's ability to shift the immune balance from a pro-inflammatory to a more anti-inflammatory state. revistanefrologia.comnih.govbrieflands.com
Table 3: Regulation of Inflammatory Markers by this compound
| Marker | Type | Effect of Paricalcitol | Study Context | Reference |
|---|---|---|---|---|
| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Decrease | CKD Patients | revistanefrologia.comnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Decrease | CKD Patients | revistanefrologia.comnih.gov |
| Interleukin-10 (IL-10) | Anti-inflammatory Cytokine | Increase | CKD Patients | revistanefrologia.com |
| C-Reactive Protein (CRP) | Acute Phase Protein | Downward trend (not always significant) | CKD Patients | revistanefrologia.com |
| Transforming Growth Factor-β (TGF-β) | Pro-fibrotic Cytokine | Decrease | CKD Patients | revistanefrologia.com |
Impact on Immune Cell Function and Differentiation in Inflammatory Models
Preclinical research has identified this compound as a modulator of immune responses in various inflammatory disease models. Its effects are mediated through the vitamin D receptor (VDR), which is expressed in numerous immune cell types, including macrophages, dendritic cells (DCs), and T-cells. nih.gov The compound's influence extends to cell differentiation, cytokine production, and the expression of regulatory molecules.
In an experimental model of superoxide (B77818) dismutase A-induced granulomatous inflammation, this compound administration was found to promote the maturation and stabilization of immune granulomas. nih.gov This was characterized by a notable increase in mature granulomas and a decrease in immature ones. nih.gov Mechanistically, the treatment enhanced macrophage differentiation, leading to a higher number of epithelioid and multinucleated giant cells. nih.gov Furthermore, it significantly increased the expression of Programmed Death-Ligand 1 (PD-L1) within the granulomatous infiltrates, particularly on peripheral immune cells, suggesting a role in preventing excessive immune reactions through the PD-1/PD-L1 axis. nih.gov
Studies using models of renal and vascular inflammation also highlight the anti-inflammatory properties of this compound. In preclinical models of kidney injury, this compound inhibited renal NF-κB2 activation and reduced inflammation. researchgate.net This effect is linked to its ability to modulate TNF receptor-associated factor 3 (TRAF3) and subsequently inhibit the noncanonical NF-κB2 pathway. researchgate.net In a rat model of endothelial denudation, this compound blunted the stress response by decreasing the expression of inflammatory mediators including Growth/differentiation factor-15 (GDF-15), the cytokine receptor CD74, NFκB-inducing kinase (NIK), and Monocyte Chemoattractant Protein-1 (MCP-1/CCL2). mdpi.com
However, the immunomodulatory effects of this compound are not uniform across all inflammatory models. In a study using the experimental autoimmune encephalomyelitis (EAE) model, a common model for multiple sclerosis, this compound was compared with Vitamin D3. nih.govresearchgate.net In this context, Vitamin D3, but not this compound, demonstrated a significant downmodulatory capacity, reducing the recruitment of inflammatory cells into the central nervous system and decreasing the expression of inflammatory markers. nih.govresearchgate.net Additionally, dendritic cells differentiated in the presence of Vitamin D3 developed a more tolerogenic phenotype compared to those differentiated with this compound. nih.govresearchgate.net
Table 1: Preclinical Effects of this compound on Immune Cells in Inflammatory Models
| Inflammatory Model | Key Immune Cells Affected | Observed Effects of this compound | Mechanistic Insights |
|---|---|---|---|
| SoDA-Induced Granulomatous Inflammation | Macrophages, CD1a+ cells | Promoted maturation of granulomas; enhanced macrophage differentiation into epithelioid and giant cells. nih.gov | Increased expression of PD-L1; modulation of VDR-mediated immune pathways. nih.gov |
| Renal & Vascular Injury | Mononuclear cells, Podocytes | Decreased expression of GDF-15, CD74, NIK, MCP-1/CCL2; reduced NF-κB2 activation. researchgate.netmdpi.com | Modulation of TRAF3 and inhibition of the noncanonical NF-κB2 pathway. researchgate.net |
| Experimental Autoimmune Encephalomyelitis (EAE) | Dendritic Cells (DCs), T-cells | Did not significantly reduce inflammatory cell recruitment or promote a tolerogenic DC phenotype (in contrast to Vitamin D3). nih.govresearchgate.net | Less effective than Vitamin D3 in this specific CNS inflammation model. nih.govresearchgate.net |
Other Emerging Preclinical Applications and Mechanistic Studies (e.g., Neuroprotection)
Beyond its established role in mineral metabolism and immunomodulation, preclinical studies are exploring the therapeutic potential of this compound in other areas, most notably neuroprotection and cardiac disease.
Evidence suggests that this compound may exert protective effects on the central nervous system. A key study investigated its impact in a rat model of transient global cerebral ischemia, a condition that can lead to significant neuronal damage. nih.gov The results demonstrated that the administration of this compound significantly attenuated neuronal injury in the hippocampus, a brain region crucial for memory. nih.gov Although the study did not find significant improvements in motor coordination or memory function within its observation period, the marked reduction in neuronal damage positions this compound as a potential neuroprotective agent warranting further investigation. nih.gov The precise mechanisms underlying this neuroprotective effect are still being elucidated. nih.gov
Table 2: Preclinical Neuroprotective Effects of this compound
| Disease Model | Animal Model | Key Findings |
|---|
| Transient Global Cerebral Ischemia | Rat | Attenuated neuronal injury in the hippocampus following ischemic insult. nih.gov |
Other emerging preclinical applications for this compound include its use in models of heart failure and cancer. In an animal model of established heart failure, treatment with this compound was shown to hamper disease progression and improve adverse cardiac remodeling. nih.gov In the context of oncology, preclinical studies have shown that this compound may enhance the efficacy of chemotherapy agents like 5-Fluorouracil (B62378) in models of colorectal cancer and could help remodel the tumor stroma in pancreatic cancer models. nih.govaacrjournals.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound (Paricalcitol) |
| 5-Fluorouracil (5-FU) |
| Azoxymethane (AOM) |
| Calcitriol |
| Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) |
| Superoxide dismutase A (SoDA) |
Structure Activity Relationship Sar Studies of 3α Paricalcitol Analogs
Influence of Stereochemistry at the 3-Position on VDR Binding, Activation, and Selectivity
The stereochemistry of the hydroxyl groups on the A-ring of vitamin D analogs is a critical determinant of their biological activity. The natural configuration for the hydroxyl group at the 3-position is beta (β). Paricalcitol (B1678470) itself possesses the 1α,3β-dihydroxy configuration. fda.gov The inversion of this stereochemistry to alpha (α) at the C-3 position, creating a 3-epimer, significantly alters the molecule's interaction with the VDR.
Studies on the 3-epimer of the parent compound, 1,25-dihydroxyvitamin D₃ (calcitriol), reveal that switching the 3-OH group from the β to the α position leads to a drastic reduction in physiological activity. acs.org This change results in lower binding affinity for the VDR. acs.orgnih.gov Consequently, the transcriptional activity of the 3-epi-1,25(OH)₂D₃ is diminished for most biological effects. nih.gov
Table 1: Impact of C-3 Stereochemistry on Vitamin D Analog Activity Data inferred from studies on 1,25(OH)₂D₃ epimers.
| Compound Feature | VDR Binding Affinity | General Transcriptional Activity | PTH Suppression |
| 3β-OH (Natural) | High | High | Potent |
| 3α-OH (Epimer) | Reduced | Reduced | Potent (equipotent to 3β) nih.gov |
Systematic Modifications to the Side Chain (D2) for Enhanced or Altered Biological Activity
Paricalcitol is distinguished by its vitamin D2-type side chain. nih.govhmdb.caglobalrph.com The structure of the side chain is a major factor in modulating the biological profile of vitamin D analogs, influencing both VDR binding and the recruitment of co-regulatory proteins. Systematic modifications to this part of the molecule have been a fruitful area of research for developing analogs with enhanced or altered activities.
Research into side-chain elongation in active vitamin D3 analogs has shown that this is a viable strategy for enhancing cell differentiation activity. nih.govacs.org A systematic synthesis of analogs elongated at the 24-position or the 26,27-position revealed distinct structure-activity relationships. nih.gov While not specific to paricalcitol, these studies establish the principle that modifying the length and bulk of the side chain can fine-tune biological outcomes.
Other modifications have explored creating a "locked" side-chain conformation or introducing aromatic groups. acs.org For example, analogs with branched side chains can induce significant structural changes in the VDR's ligand-binding pocket (LBP), which can alter the ligand's functional profile, producing agonistic, partial agonistic, or even antagonistic effects. nih.gov The goal of these modifications is often to increase VDR binding affinity while modulating the metabolic stability of the compound. acs.org
Table 2: Examples of Side Chain Modifications and Their Biological Impact
| Modification Type | Example | Impact on VDR Interaction/Activity | Reference |
| C-17 Methyl Substitution | 17-methyl-substituted diyne analogs | Binds more efficiently to VDR than 1,25(OH)₂D₃. | acs.org |
| Branched Side Chain | Analogs with branched alkyl groups | Can induce rearrangement of the LBP, leading to agonistic, partial agonistic, or antagonistic activity. | nih.gov |
| Side Chain Elongation | Analogs elongated at C-24 or C-26/27 | Can enhance cell differentiation activity; SAR is unique depending on A-ring structure. | nih.govacs.org |
| Carborane Moiety | 1α-Hydroxy-25,26,27-trinor-24-o-carboranyl-vitamin D₃ | Binds tighter to VDR than 1,25(OH)₂D₃ despite lacking the 25-OH group. | acs.org |
A-Ring and CD-Ring Structural Derivatizations and Their Impact on VDR Interaction and Functional Responses
The structure of paricalcitol includes a significant A-ring modification: it is a 19-nor analog, meaning it lacks the exocyclic methylene (B1212753) group at C-19. nih.govfda.gov This modification, combined with its D2 side chain, is credited with achieving its site selectivity. nih.gov The 19-nor modification is a cornerstone in the development of vitamin D analogs with reduced calcemic effects. nih.gov
Further derivatizations of the A-ring, particularly at the C-2 position, have been extensively studied. Most modifications to the A-ring tend to decrease biological activity; however, substitutions at C-2 are a notable exception. acs.org Specifically, 2α-substitutions are generally more potent than 2β-substitutions, and combining a 2α-methyl group with 20-epimerization can increase VDR binding affinity more than tenfold. acs.org
Modifications to the CD-ring system, though less common, also have a profound impact. The design of analogs with double modifications—one on the A-ring and another on the CD-ring or side chain—is a strategy based on the 3D structure of the VDR. nih.gov This approach can lead to additive biological effects, resulting in increased functional activity and further reduced calcemic side effects. nih.gov For instance, creating analogs where the CD-ring is replaced with an aromatic ring can abolish calcemic activity while retaining some anti-proliferative effects. mdpi.com
Table 3: Impact of Ring Modifications on Vitamin D Analog Properties
| Ring Modification | Description | Effect on VDR Interaction and Functional Response | Reference |
| A-Ring (19-nor) | Removal of the C-19 methylene group (as in paricalcitol). | Contributes to selectivity and reduced calcemic effects compared to calcitriol (B1668218). | nih.govnih.gov |
| A-Ring (C-2 substitution) | Addition of a substituent at the C-2 position. | Can significantly increase VDR binding and potency; 2α-substituents are often more potent than 2β. | acs.org |
| CD-Ring (Aromatic) | Replacement of the CD-ring with an aromatic structure. | Abolishes calcemic activity. | mdpi.com |
| Double Point Modification | Alterations in both the A-ring and the side-chain/CD-ring. | Can produce additive effects, enhancing desired therapeutic actions while minimizing side effects. | nih.gov |
Computational Chemistry and Rational Design Principles for Novel 3α-Paricalcitol Derivatives
The development of novel vitamin D analogs, including potential derivatives of this compound, is increasingly guided by computational chemistry and rational design principles. This approach relies heavily on the wealth of structural information available for the VDR, particularly the dozens of X-ray crystal structures of its ligand-binding domain (LBD) complexed with various ligands. acs.orgnih.gov
These crystal structures provide a detailed molecular blueprint of how ligands like calcitriol and its analogs bind within the VDR's ligand-binding pocket (LBP). researchgate.net The fundamental principle of agonism is the stabilization of a specific active conformation of the receptor. nih.gov Computational methods, such as molecular mechanics modeling and docking experiments, allow researchers to simulate how novel, untested molecules might fit into the LBP and interact with key amino acid residues. nih.gov
The rational design of new derivatives focuses on several key strategies:
Maintaining Anchor Points: Ensuring that key hydroxyl groups (or their bioisosteres) are positioned to form critical hydrogen bonds within the LBP, similar to those formed by the 1α- and 25-hydroxyl groups of calcitriol. acs.org
Optimizing Pocket Occupancy: Designing side chains or other modifications that efficiently fill hydrophobic pockets within the LBP to form additional stabilizing contacts. acs.org
Inducing Novel Conformations: Creating ligands with unique structural features, such as bulky or branched side chains, that can induce subtle rearrangements of the LBP structure. nih.gov This can alter the surface of the VDR that interacts with co-regulatory proteins, potentially leading to gene- and cell-type-selective activity. nih.govresearchgate.net
By applying these principles, scientists can predict which modifications to the this compound scaffold might enhance its selective PTH-suppressing activity while minimizing effects on calcium homeostasis. This structure-based design approach accelerates the discovery of new VDR modulators with improved therapeutic profiles. nih.govresearchgate.net
Advanced Research Methodologies for 3α Paricalcitol Studies
High-Resolution Spectroscopic Techniques for Structural Characterization (e.g., NMR, CD)
The precise three-dimensional structure of 3α-paricalcitol is fundamental to understanding its interaction with the VDR and its subsequent biological activity. High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of molecules in solution. For this compound, NMR can be used to determine the connectivity of atoms and the stereochemistry of the molecule. Advanced NMR experiments can reveal through-bond and through-space correlations between protons and carbons, confirming the structural integrity and conformation of the A-ring and the modified side chain, which are characteristic features of paricalcitol (B1678470). fda.gov
Advanced Chromatographic and Mass Spectrometric Approaches for Metabolite Profiling and Quantification
Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile. Advanced chromatographic and mass spectrometric techniques are the cornerstones of these investigations.
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for quantifying paricalcitol and its metabolites in biological matrices such as plasma and urine. researchgate.net After oral administration, paricalcitol is extensively metabolized, with several metabolites detected in both urine and feces. nih.gov LC-MS/MS allows for the separation of the parent compound from its metabolites, followed by their precise mass analysis for identification and quantification. ijpras.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, further aiding in the structural elucidation of unknown metabolites. thermofisher.com
A sensitive LC-MS/MS method has been developed for the determination of paricalcitol in human plasma, demonstrating the robustness of this technique for clinical pharmacokinetic studies. researchgate.net These methods often employ techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, allowing for the detection of low concentrations of the analyte. thermofisher.com
| Parameter | Finding | Source |
| Metabolism | Extensively metabolized after oral administration. | nih.gov |
| Excretion | Metabolites found in both urine and feces. | nih.gov |
| Parent Drug in Excreta | Approximately 2% of the dose is eliminated unchanged in the feces; no parent drug found in the urine. | nih.gov |
| Plasma Metabolites | Two minor metabolites, relative to paricalcitol, detected in human plasma. | nih.gov |
Gene Editing and Knockout Models for Dissecting VDR-Mediated Pathways and VDR-Independent Effects
To delineate the specific roles of the Vitamin D Receptor (VDR) in mediating the effects of this compound, gene editing technologies and knockout animal models are invaluable.
VDR Knockout (KO) Mice have been instrumental in demonstrating the VDR-dependency of paricalcitol's actions. By comparing the physiological and molecular responses to paricalcitol in wild-type versus VDR KO mice, researchers can distinguish between VDR-mediated and potential VDR-independent effects. For instance, studies using VDR KO mice have been crucial in confirming that the therapeutic benefits of paricalcitol in models of kidney disease and inflammation are indeed mediated through the VDR. nih.gov
The use of tissue-specific VDR knockout models allows for an even more refined understanding of the target organs and cell types responsible for the observed effects of paricalcitol. This approach helps to dissect the complex signaling networks regulated by the VDR in different physiological contexts.
Proteomics, Metabolomics, and Systems Biology Approaches in this compound Research
"Omics" technologies provide a global view of the molecular changes induced by this compound, offering a systems-level understanding of its mechanism of action.
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications in response to paricalcitol treatment. This can reveal novel downstream targets and pathways affected by VDR activation. For example, proteomic analyses could be employed to investigate the effects of paricalcitol on the inflammatory proteome in the context of chronic kidney disease. mdpi.com
Metabolomics involves the comprehensive analysis of metabolites in a biological system. Metabolomic profiling of cells or tissues treated with this compound can provide a snapshot of the metabolic reprogramming induced by the compound. metaspace2020.orgresearchgate.net This can help to identify metabolic pathways that are modulated by VDR activation and contribute to the therapeutic effects of paricalcitol.
In Vitro Binding Assays (e.g., Radioligand Binding, Surface Plasmon Resonance) and Cell-Based Reporter Gene Assays
A variety of in vitro assays are employed to characterize the direct interaction of this compound with its target receptor and to quantify its functional activity.
Radioligand Binding Assays are a classic and robust method to determine the binding affinity of a ligand for its receptor. nih.govrevvity.com In these assays, a radiolabeled ligand (e.g., tritiated paricalcitol) is incubated with a source of VDR, and the amount of bound radioactivity is measured. Competition binding assays, where a fixed concentration of radiolabeled ligand competes with increasing concentrations of unlabeled this compound, can be used to determine the inhibitory constant (Ki), a measure of binding affinity. researchgate.netresearchgate.net These assays have been widely used to characterize the binding of various vitamin D analogs to the VDR. nih.govnih.gov
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of biomolecular interactions. nih.gov In an SPR experiment, the VDR is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation of the compound to the receptor are monitored in real-time, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). nih.gov
Cell-Based Reporter Gene Assays are functional assays used to measure the ability of a compound to activate a specific signaling pathway. nih.govtandfonline.comtandfonline.com For this compound, these assays typically involve cells that have been engineered to express the VDR and a reporter gene (e.g., luciferase) under the control of a VDR-responsive promoter. researchgate.net When this compound binds to and activates the VDR, the receptor-ligand complex binds to the promoter and drives the expression of the reporter gene, which can be easily quantified. nih.govoup.com These assays are crucial for determining the potency and efficacy of this compound as a VDR agonist. nih.gov
| Assay Type | Principle | Information Gained |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a receptor. | Binding affinity (Ki), Receptor density (Bmax) |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized receptor. | Real-time kinetics (ka, kd), Binding affinity (KD) |
| Cell-Based Reporter Gene Assay | Measures the transcriptional activation of a reporter gene by a ligand-receptor complex. | Agonist/antagonist activity, Potency (EC50), Efficacy |
Future Directions and Emerging Research Avenues for 3α Paricalcitol
Exploration of Novel VDR-Mediated Targets and Signaling Nodes Beyond Established Pathways
The biological effects of paricalcitol (B1678470) are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. aetna.comfda.govaccord-healthcare.asianih.govpfizer.comfda.gov Future research on 3α-paricalcitol should focus on identifying novel VDR-mediated targets and signaling pathways that differ from those activated by its parent compound, paricalcitol.
Recent studies have begun to uncover the complexity of VDR signaling, moving beyond the classical understanding of calcium and phosphate (B84403) homeostasis. For instance, VDR activation has been shown to influence a wide range of cellular processes, including inflammation, cell proliferation, and immune responses. researchgate.netamegroups.orgnih.gov
Emerging evidence suggests that VDR agonists can modulate non-canonical signaling pathways. For example, paricalcitol has been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in fibrosis and cancer. e-century.usresearchgate.net In preclinical models of kidney injury, paricalcitol has been observed to suppress Wnt/β-catenin signaling, thereby protecting against podocyte injury and renal fibrosis. e-century.usresearchgate.net Another area of interest is the interaction between VDR signaling and the Notch pathway. Recent in vitro and in vivo studies have demonstrated that VDR activation by paricalcitol can positively regulate the Notch-1 signaling pathway, which is crucial for maintaining intestinal barrier integrity. frontiersin.org
Furthermore, research has indicated that the anti-inflammatory effects of paricalcitol may be mediated through the modulation of TNF receptor-associated factor 3 (TRAF3) and subsequent inhibition of the noncanonical NF-κB2 pathway. researchgate.net This suggests a VDR-independent anti-inflammatory effect, a novel mechanism that warrants further investigation for this compound. researchgate.net
The table below summarizes key signaling pathways influenced by VDR activation that represent promising areas of exploration for this compound.
| Signaling Pathway | Preclinical Model/System | Observed Effects of VDR Activation (with Paricalcitol) | Potential Relevance for this compound Research |
| Wnt/β-catenin | Adriamycin-induced nephropathy in rats; High-glucose-treated podocytes | Inhibition of β-catenin, suppression of Wnt target genes, amelioration of podocyte injury and renal fibrosis. e-century.usresearchgate.net | Investigation of this compound's ability to modulate this pathway could reveal novel anti-fibrotic or anti-cancer properties. |
| Notch Signaling | Caco-2 cells and intestinal organoids; Mouse models of colitis | Positive regulation of Notch-1 transcription, leading to enhanced intestinal barrier function. frontiersin.org | Exploring the effects of this compound on Notch signaling could uncover potential therapeutic applications in inflammatory bowel disease or other conditions involving epithelial barrier dysfunction. |
| NF-κB (non-canonical) | PBMCs from patients with ESKD; Preclinical kidney injury models | Modulation of TRAF3, inhibition of NF-κB2 activation, and reduction of inflammation. researchgate.net | Determining if this compound shares this VDR-independent anti-inflammatory mechanism could broaden its therapeutic potential. |
| MAPK Pathway | Adriamycin-induced nephropathy in rats | Attenuation of MAPK pathway activation, leading to reduced inflammation and cell proliferation. nih.gov | Investigating the impact of this compound on MAPK signaling could reveal its potential in inflammatory and proliferative disorders. |
Development of Predictive Preclinical Models for Screening and Evaluating Next-Generation Vitamin D Analogs
The development of more sophisticated and predictive preclinical models is crucial for the efficient screening and evaluation of next-generation vitamin D analogs like this compound. Traditional in vitro assays and rodent models, while valuable, may not fully capture the complexity of human diseases. nih.govfrontiersin.org
Future efforts should focus on creating models that more accurately mimic the human physiological and pathological states. This includes the use of:
Humanized Animal Models: These models, which incorporate human cells or genes into immunodeficient animals, can provide a more relevant system for studying the efficacy and mechanisms of action of new compounds.
Organoid Cultures: Three-dimensional organoid cultures derived from human pluripotent stem cells or patient tissues can recapitulate the architecture and function of human organs, offering a powerful platform for preclinical drug testing. frontiersin.org
High-Throughput Screening (HTS) using Advanced Cellular Assays: The application of HTS technologies, combined with advanced cellular imaging and analysis, can accelerate the identification of promising vitamin D analogs with specific biological activities. mdpi.com
The development of such models will not only enhance the predictive value of preclinical studies but also facilitate the identification of analogs with improved tissue selectivity and therapeutic indices.
Theoretical Potential for Combined Therapeutic Strategies with this compound in Preclinical Contexts
The potential for combining this compound with other therapeutic agents represents a promising avenue for future research. Combination therapies can offer synergistic effects, allowing for lower doses of individual drugs and potentially reducing side effects.
Preclinical studies have already demonstrated the potential of combining paricalcitol with other drugs in various disease models. For example, in a rat model of colorectal cancer, the combination of paricalcitol and 5-fluorouracil (B62378) showed enhanced chemopreventive efficacy compared to either agent alone. aacrjournals.orgresearchgate.net Another study in uremic rats suggested that the cardioprotective effects of paricalcitol could be potentiated by co-administration with an FGF23 receptor blocker. nih.gov
Based on these findings, it is conceivable that this compound could be investigated in combination with:
Chemotherapeutic agents: To enhance their anti-tumor activity and potentially overcome drug resistance. aacrjournals.orgresearchgate.netclinicaltrials.gov
Immunomodulatory drugs: To achieve a more potent anti-inflammatory or immunosuppressive effect in autoimmune diseases or organ transplantation.
Agents targeting other signaling pathways: To achieve synergistic effects in complex diseases like fibrosis or cancer.
The table below outlines potential combination strategies for this compound based on preclinical evidence with paricalcitol.
| Combination Agent | Disease Model/Context | Rationale for Combination | Potential for this compound |
| 5-Fluorouracil | Colorectal Cancer (rat model) | Enhanced chemopreventive efficacy. aacrjournals.orgresearchgate.net | Investigation in various cancer models to assess synergistic anti-tumor effects. |
| FGF23 Receptor Blocker | Uremic Cardiomyopathy (rat model) | Potentiation of cardioprotective effects. nih.gov | Exploration in models of cardiovascular disease associated with chronic kidney disease. |
| Gemcitabine and Nab-paclitaxel | Metastatic Pancreatic Cancer (clinical trial) | Potential to block tumor growth and spread. clinicaltrials.gov | Preclinical investigation of this combination in pancreatic and other cancer models. |
Identification of Remaining Research Gaps and Unanswered Questions in this compound Biology
Despite the growing body of research on vitamin D analogs, several research gaps and unanswered questions remain regarding the biology of this compound. Addressing these questions will be critical for advancing our understanding of this compound and its potential clinical applications.
Key unanswered questions include:
What is the precise molecular mechanism of action of this compound? While it is known to be an epimer of paricalcitol, its specific binding affinity for the VDR and its unique downstream signaling effects are not fully elucidated.
What are the specific pharmacokinetic and pharmacodynamic properties of this compound? Understanding its absorption, distribution, metabolism, and excretion is essential for determining its therapeutic potential.
Does this compound exhibit tissue-specific effects? Investigating its activity in different cell types and tissues could reveal novel therapeutic targets.
What is the long-term safety profile of this compound? While paricalcitol has a well-established safety profile, the long-term effects of this compound need to be thoroughly investigated.
How does the activity of this compound compare to other next-generation vitamin D analogs? Comparative studies are needed to benchmark its efficacy and selectivity against other emerging compounds.
Future research should aim to fill these knowledge gaps through a combination of in vitro, in vivo, and computational approaches. A deeper understanding of the fundamental biology of this compound will be instrumental in guiding its development as a potential therapeutic agent.
Q & A
Q. How should conflicting results between preclinical and clinical studies on paricalcitol’s anti-fibrotic effects be addressed?
- Interpretative Framework : Apply the PEO (Population, Exposure, Outcome) model to contextualize differences. Preclinical models often use high-dose, short-term regimens, while clinical studies involve chronic, lower dosing. Use systematic reviews to assess publication bias and heterogeneity (I² statistic). Highlight translational gaps in dose optimization .
Q. Tables for Reference
| Key Parameter | Adriamycin Model | Bleomycin Model |
|---|---|---|
| Primary Pathway Targeted | Wnt/β-catenin | TGF-β/Smad3 |
| Biomarker Response | ↓ α-SMA, ↑ E-cadherin | ↓ Collagen deposition |
| Optimal Dose | 0.5 µg/kg (rodents) | 0.3 µg/kg (rodents) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
